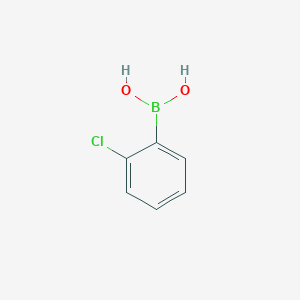

2-Chlorophenylboronic acid

Descripción general

Descripción

Métodos De Preparación

Boron Trichloride Direct Arylation

Direct arylation of chlorobenzene with boron trichloride (BCl₃) offers a single-step route under controlled conditions.

Reaction Protocol

-

Gas-Phase Reaction : Chlorobenzene and BCl₃ react at 80–120°C under nitrogen, forming 2-chlorophenylboron dichloride .

-

Hydrolysis : The intermediate is quenched in pH 1–2 ice water, precipitating 2-chlorophenylboronic acid .

Key Parameters

-

Molar Ratio : A BCl₃-to-chlorobenzene ratio of 1:1.2–1.8 maximizes conversion .

-

Pressure : Micro-positive pressure (0.01–0.03 MPa) prevents BCl₃ volatilization .

-

Yield and Purity : Yields exceed 85%, with purity >95% after recrystallization .

Metal-Free Reductive Coupling

Barluenga et al. demonstrated a metal-free coupling between boronic acids and tosylhydrazones, adaptable for this compound synthesis .

Methodology

-

Tosylhydrazone Formation : 2-Chlorobenzaldehyde reacts with p-toluenesulfonyl hydrazide.

-

Coupling : The tosylhydrazone undergoes reductive coupling with a boronic acid precursor in dimethylformamide (DMF) at 100°C .

Advantages and Limitations

-

Applications : Suitable for sensitive substrates where metal residues are problematic.

Suzuki-Miyaura Cross-Coupling Intermediate Route

While typically used for biaryl synthesis, Suzuki coupling precursors can generate this compound via hydrolysis.

Process Overview

-

Coupling Step : this compound pinacol ester reacts with an aryl halide.

-

Ester Hydrolysis : Acidic hydrolysis (HCl, ethanol) cleaves the pinacol ester, yielding the free boronic acid.

Industrial Relevance

-

Scalability : Pinacol esters simplify storage and handling, favoring large-scale production.

-

Purity : Hydrolysis at 20–30°C avoids decomposition, achieving >98% purity .

High-Purity Patent Synthesis

A patented high-yield method (CN106946915A) emphasizes solvent selection and pH control .

Critical Steps

-

Solvent System : Ethers (e.g., MTBE) enhance boron trichloride solubility.

-

Precipitation Control : Quenching in pH 1–2 ice water minimizes byproducts like boroxines .

Performance Metrics

Comparative Analysis of Methods

Análisis De Reacciones Químicas

Types of Reactions

2-Chlorophenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Reduction: Although less common, this compound can undergo reduction reactions to form the corresponding boronic ester.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Oxidation: Hydrogen peroxide or sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: 2-Chlorophenol.

Reduction: Boronic esters.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Chlorophenylboronic acid has garnered attention for its biological activities, particularly in the development of anticancer agents and other therapeutic compounds. The introduction of boronic acid moieties into drug candidates has been shown to enhance their pharmacological profiles.

Anticancer Activity

Studies have indicated that boronic acids, including this compound, exhibit promising anticancer properties. They function as proteasome inhibitors, a mechanism crucial for cancer treatment. For instance, the drug bortezomib, a known proteasome inhibitor, has inspired further research into boronic acid derivatives for similar applications .

Case Study: Bortezomib Analogues

- Objective: To evaluate the efficacy of bortezomib analogues incorporating boronic acids.

- Findings: Enhanced selectivity and reduced side effects were observed in certain derivatives containing this compound .

Synthesis of Pharmaceutical Intermediates

The compound serves as a vital intermediate in the synthesis of various pharmaceuticals. Its utility in preparing complex organic molecules is well-documented.

Preparation of Imidazo[1,2-a]pyridine Amides

One notable application is in the synthesis of imidazo[1,2-a]pyridine amides, which possess tuberculostatic activity. This highlights the compound's role in developing new treatments for tuberculosis .

Synthesis Overview:

- Starting Materials: this compound is reacted with appropriate amines.

- Outcome: The resulting imidazo[1,2-a]pyridine derivatives demonstrate significant biological activity against tuberculosis .

Catalytic Applications

Boronic acids are recognized for their catalytic properties in organic reactions. This compound has been utilized in various coupling reactions, which are fundamental in synthesizing complex organic molecules.

Summary of Clinical Applications

A review of ongoing clinical trials involving boronic acids reveals their potential in treating various conditions:

| Study Title | Purpose | Phase | Status |

|---|---|---|---|

| Combination therapy with bortezomib | Overcome drug resistance in lymphomas | Phase 1/Phase 2 | Completed |

| Ixazomib for sarcoma treatment | Evaluate safety and tolerability | Phase 1 | Ongoing |

| Crisaborole ointment efficacy study | Treatment of plaque-type psoriasis | Phase 2 | Completed |

These studies underscore the relevance of boronic acids in clinical settings, particularly as adjuncts to existing therapies .

Mecanismo De Acción

The primary mechanism of action of 2-chlorophenylboronic acid involves its role as a reagent in Suzuki-Miyaura coupling reactions. In this reaction, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a carbon-carbon bond. This process is highly efficient and allows for the formation of complex organic molecules under mild conditions .

Comparación Con Compuestos Similares

Chemical Identity :

- CAS No.: 3900-89-8

- Formula : C₆H₆BClO₂

- Molecular Weight : 156.37 g/mol

- Appearance : White crystalline powder .

Physicochemical Properties :

- Melting Point : 92–102°C (varies slightly depending on purity and anhydride content) .

- Solubility: Soluble in DMSO, methanol, THF, and ether; insoluble in water .

- Storage : Stable at -20°C (powder) or -80°C (solvent) .

Comparison with Structural Analogues

Structural and Electronic Effects

The ortho-chloro substituent distinguishes 2-chlorophenylboronic acid from its meta- and para-substituted analogues. Key comparisons include:

Key Insights :

- The ortho-chloro group in this compound introduces steric hindrance, reducing reaction rates in some cross-couplings but stabilizing intermediates like boroxines .

- Para-substituted analogues (e.g., 4-chloro or 4-fluoro) exhibit higher symmetry and electronic effects favorable for catalysis or material science applications .

Suzuki-Miyaura Cross-Coupling :

- This compound : Used in synthesizing biphenyl backbones (e.g., compound 11 in ) and heteroacenes (e.g., canthin-4-ones in ). Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) are typical .

- Comparison with Fluorinated Analogues : 4-Fluorophenylboronic acid may offer faster coupling due to stronger electron withdrawal, but ortho-chloro derivatives are preferred for steric-directed regioselectivity .

Catalytic Amidation :

- This compound outperforms borinic acids (e.g., bis-2-chlorophenylborinic acid) in direct amidation, requiring pre-stirring with 5Å molecular sieves to form active boroxine catalysts .

- Para-substituted boronic acids (e.g., 4-methylphenylboronic acid) show lower catalytic efficiency due to reduced Lewis acidity .

Actividad Biológica

2-Chlorophenylboronic acid (CAS No. 3900-89-8) is an organoboron compound characterized by its boronic acid functional group attached to a chlorinated phenyl ring. It is utilized in various chemical syntheses and has garnered attention for its biological activity, particularly in medicinal chemistry and biochemistry.

- Molecular Formula : C₆H₆BClO₂

- Molecular Weight : 156.37 g/mol

- Melting Point : 176-179 °C

- Solubility : Soluble in methanol; insoluble in water.

- Log P (Octanol-Water Partition Coefficient) : Varies from -0.08 to 1.45 depending on the method used for calculation, indicating moderate lipophilicity.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆BClO₂ |

| Molecular Weight | 156.37 g/mol |

| Melting Point | 176-179 °C |

| Solubility | Methanol |

| Log P | -0.08 to 1.45 |

Biological Activity

This compound exhibits a range of biological activities, primarily linked to its role as a boron-containing compound. Its applications span from serving as a reagent in organic synthesis to potential therapeutic uses.

The biological activity of boronic acids, including this compound, is largely attributed to their ability to form reversible covalent bonds with diols and amino acids, which can modulate enzyme activity and influence cellular processes.

Key Biological Activities

-

Anticancer Properties :

- Boronic acids have been studied for their ability to inhibit proteasome activity, which is crucial in cancer cell proliferation.

- Case studies indicate that compounds similar to this compound can induce apoptosis in cancer cells by disrupting proteasomal degradation pathways.

-

Antiviral Activity :

- Research has shown that boronic acids can inhibit viral replication by targeting viral proteases.

- A study highlighted the effectiveness of boronic acids against HIV protease, suggesting potential applications in antiviral drug development.

-

Enzyme Inhibition :

- Boronic acids are known inhibitors of serine proteases and have been explored for their ability to modulate enzyme activity in various biochemical pathways.

Table 2: Summary of Biological Activities

| Activity Type | Mechanism/Effect | References |

|---|---|---|

| Anticancer | Inhibition of proteasome activity | |

| Antiviral | Inhibition of viral proteases | |

| Enzyme Inhibition | Modulation of serine proteases |

Case Study 1: Anticancer Activity

In a study published in Cancer Research, researchers investigated the effects of various boronic acids on cancer cell lines. They found that this compound significantly inhibited cell growth in breast cancer cell lines by inducing apoptosis through the inhibition of the proteasome pathway.

Case Study 2: Antiviral Effects

Another study focused on the antiviral properties of boronic acids against HIV. The results demonstrated that compounds structurally related to this compound effectively inhibited HIV protease, thereby preventing viral replication. This opens avenues for further exploration of boron-containing compounds in antiviral therapies.

Safety and Toxicity

While this compound shows promising biological activity, it is essential to consider its safety profile:

- Hazard Statements : Causes skin irritation (H315), causes serious eye irritation (H319).

- Precautionary Measures : Protective gloves and eye protection are recommended during handling.

Table 3: Safety Information

| Hazard Statement | Precautionary Measures |

|---|---|

| H315: Causes skin irritation | P264: Wash skin thoroughly after handling |

| H319: Causes serious eye irritation | P280: Wear protective gloves/eye protection |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-chlorophenylboronic acid, and how do they influence its handling in synthetic workflows?

- Melting Point : Reported ranges vary between 92–102°C (purity-dependent) and 94–95°C (high-purity samples) . Discrepancies may arise from hydration states or anhydride content .

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF, THF) and methanol; insoluble in water . Optimal storage at 0–6°C or -20°C to prevent decomposition .

- Safety : Irritant (Xi hazard symbol); use PPE (gloves, N95 mask) to avoid respiratory/skin exposure .

Q. What are standard synthetic protocols for Suzuki-Miyaura cross-coupling using this compound?

- Catalyst Systems : Pd(PPh₃)₄ or Pd/C with bases like K₃PO₄/CsF in dioxane/water . Microwave-assisted methods reduce reaction times (e.g., 15 min at 150°C) .

- Workup : Purification via silica gel chromatography (PET-EtOAc gradients) or HPLC for biphenyl derivatives . Yields range 11–51%, depending on substituent steric effects .

Advanced Research Questions

Q. How does anhydride content in this compound impact its reactivity in boronate ester formation?

- Commercial samples often contain varying anhydride levels, altering Lewis acidity and coupling efficiency .

- Mitigation : Pre-stir with molecular sieves (5Å) to hydrolyze anhydrides to active boronic acid . Validate purity via ¹H NMR (δ 7.2–7.5 ppm for aromatic protons) .

Q. What mechanistic evidence supports this compound as a pre-catalyst in direct amidation reactions?

- Borinic acid derivatives (e.g., bis-2-chlorophenylborinic acid) undergo proto-deboronation to this compound under acidic conditions, enabling acyl transfer via boron-amide intermediates .

- Key Finding : Boronic acid (not borinic acid) is the active species, requiring three coordination sites for catalysis .

Q. How does this compound modulate fatty acid amide hydrolase (FAAH) activity in neuropathic pain models?

- Inhibition Profile : Ki = 0.01–1 µM via competitive binding to FAAH’s catalytic triad .

- Experimental Design :

- In vitro : Fluorescent substrate (AMC-arachidonoyl) assays with recombinant FAAH .

- In vivo : Streptozotocin-induced diabetic neuropathy models show reduced hyperalgesia at 10 mg/kg (oral) .

Q. Data Contradiction Analysis

Q. Why do reported melting points for this compound differ across studies?

- Purity : Lower purity (95%) samples exhibit broader ranges (92–102°C) due to anhydride/hydrate mixtures . High-purity (>98%) samples melt sharply at 94–95°C .

- Methodology : Differential scanning calorimetry (DSC) vs. capillary methods may explain variations .

Q. Methodological Recommendations

Optimizing coupling efficiency in sterically hindered aryl systems

- Use Pd/C with tetrabutylammonium bromide (6 mol%) in water at 80°C for electron-deficient aryl bromides .

- Additives: CsF enhances boronate transmetallation kinetics .

Handling hygroscopic degradation in long-term storage

Propiedades

IUPAC Name |

(2-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCMGJCFMJBHQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370213 | |

| Record name | 2-Chlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3900-89-8 | |

| Record name | 2-Chlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chlorophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.196.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.